molecular formula C27H33N3O3S B2615245 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide CAS No. 393834-29-2

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide

Cat. No.: B2615245
CAS No.: 393834-29-2
M. Wt: 479.64
InChI Key: AYJZORSJUQVUHS-UHFFFAOYSA-N
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Description

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H33N3O3S and its molecular weight is 479.64. The purity is usually 95%.
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Scientific Research Applications

Adamantyl Groups in Polymer Synthesis

Adamantyl-containing polyamide-imides (PAIs) have been synthesized using diimide-dicarboxylic acid, showing potential in creating materials with high thermal stability and mechanical strength. These PAIs demonstrated solubility in various solvents and could be cast into transparent, flexible films, suggesting applications in high-performance polymer industries (Liaw & Liaw, 2001).

Synthetic Methodology Development

Efforts to develop scalable and convergent processes for synthesizing adamantane-based 11-β-hydroxysteroid dehydrogenase-1 inhibitors highlight the significance of adamantane in medicinal chemistry. This work aimed at delivering material rapidly for development, indicating adamantane derivatives' potential in pharmaceutical synthesis (Becker et al., 2008).

Antagonistic Properties in Neuropharmacology

A series of adamantane carboxamides were synthesized and evaluated for their potency as selective 5-HT2 receptor antagonists. The findings suggest the potential of adamantane derivatives in developing new therapeutic agents for conditions associated with 5-HT2 receptors (Fujio et al., 2000).

Antibacterial and Antifungal Applications

Adamantane-based carbohydrazides demonstrated broad-spectrum antibacterial activity and moderate antifungal activity, indicating their potential in developing new antimicrobial agents. The structural and chemical characteristics of these molecules contribute to their bioactivity, which might be leveraged in drug design (Al-Wahaibi et al., 2020).

Catalysis and Synthesis

Adamantane-1-carboxamides have been synthesized using phosphorus trichloride, demonstrating the adamantane moiety's versatility in synthetic chemistry. These reactions yield compounds that could have various applications, including material sciences and medicinal chemistry (Shishkin et al., 2020).

Molecular Hybrid Synthesis for Biological Activities

Adamantane derivatives have been used to create molecular hybrids exhibiting promising bioassays. These compounds have shown good anti-inflammatory properties and selective antibacterial activities against certain bacterial strains, indicating their potential in pharmaceutical sciences (Kalita et al., 2017).

Properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c31-26(27-15-19-12-20(16-27)14-21(13-19)17-27)29-23-6-8-24(9-7-23)34(32,33)30-11-2-1-5-25(30)22-4-3-10-28-18-22/h3-4,6-10,18-21,25H,1-2,5,11-17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZORSJUQVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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